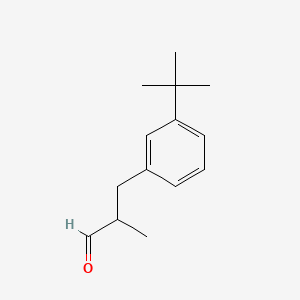
3-(3-tert-Butylphenyl)-2-methylpropanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-tert-Butylphenyl)-2-methylpropanal is a useful research compound. Its molecular formula is C14H20O and its molecular weight is 204.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Analytical Chemistry
HPLC Separation Techniques
One of the primary applications of 3-(3-tert-Butylphenyl)-2-methylpropanal is in analytical chemistry, specifically for its separation and analysis through High-Performance Liquid Chromatography (HPLC). The compound can be effectively analyzed using a reverse phase HPLC method under simple conditions. The mobile phase typically consists of acetonitrile (MeCN), water, and phosphoric acid; however, for Mass-Spectrometry (MS) compatibility, phosphoric acid should be replaced with formic acid. This method is scalable and suitable for preparative separations, making it valuable for pharmacokinetic studies and impurity isolation .
Toxicological Studies
Reproductive Toxicity Assessment
Research has indicated that certain aromatic aldehydes, including derivatives of this compound, may adversely affect the reproductive system in male rats. Studies have shown that these compounds can be metabolized into benzoic acids, which are implicated as key toxic principles. Specifically, oral gavage doses of ≥ 25 mg/kg body weight/day have been associated with reproductive toxicity .
Case Study: Structure-Activity Relationship (SAR)
A detailed structure-activity relationship (SAR) study was performed to assess the formation of Coenzyme A (CoA) conjugates from various alkyl-phenylpropanals. The results indicated that compounds similar to this compound exhibited distinct mechanisms of action and toxicity profiles despite structural similarities. This highlights the importance of understanding the metabolic pathways and potential toxic effects of such compounds in risk assessments .
Fragrance Industry
Use in Fragrance Formulations
This compound is also relevant in the fragrance industry. It is often found alongside other compounds like 2-methyl-3-(4-tert-butylphenyl)propanal, which is utilized as a lily-of-the-valley fragrance component. The presence of both meta and para isomers in fragrance formulations can enhance scent profiles while maintaining regulatory compliance regarding safety standards .
Regulatory Considerations
The International Fragrance Association (IFRA) has established standards for the use of compounds like 3-(m-tert-Butylphenyl)-2-methylpropionaldehyde due to concerns about sensitization potential. These standards are based on extensive risk assessments that evaluate exposure levels and potential health impacts .
Summary Table: Applications Overview
Analyse Chemischer Reaktionen
Metabolic Activation Pathways
m-BMHCA undergoes metabolic transformations that differ from its para-counterpart:
-
Oxidation : The aldehyde group is oxidized to form carboxylic acid derivatives.
-
β-Oxidation : Results in the formation of a coenzyme A (CoA) ester intermediate (1u ), which is implicated in male reproductive toxicity for structurally similar BMHCA derivatives .
Key Factors Influencing Reactivity :
-
Steric Hindrance : The meta-substituted tert-butyl group reduces metabolic N-hydroxylation, altering toxicity profiles compared to para-isomers .
-
Electron Density : The meta-substitution lowers aromatic ring electron density, diminishing electrophilic reactivity .
Stability and Degradation
-
Photostability : UV spectra indicate no significant absorbance between 290–700 nm, suggesting minimal photodegradation under sunlight .
-
Thermal Stability : Decomposition occurs at >250°C, with a vapor pressure of 6.82×10⁻⁵ mm Hg at 25°C .
Mutagenicity and Genotoxicity
-
Ames Test : Negative for mutagenicity up to 500 µM (with/without metabolic activation) .
-
BlueScreen Assay : No genotoxic or cytotoxic effects observed .
Table 2: Toxicity Assay Results
| Assay Type | Result (m-BMHCA) | Para-Isomer (Lilial®) |
|---|---|---|
| Ames Test | Negative | Negative |
| LLNA EC3 | Not tested | 2,376 µg/cm² |
Reactivity in Fragrance Formulations
-
Sensitization Potential : m-BMHCA exhibits weaker dermal sensitization compared to para-isomers, with a recommended maximum concentration of 0.12% in leave-on products .
-
Oxidative Stability : The aldehyde group may react with amines or alcohols in formulations, necessitating stabilizers to prevent Schiff base formation .
Environmental Reactivity
Eigenschaften
CAS-Nummer |
62518-65-4 |
|---|---|
Molekularformel |
C14H20O |
Molekulargewicht |
204.31 g/mol |
IUPAC-Name |
3-(3-tert-butylphenyl)-2-methylpropanal |
InChI |
InChI=1S/C14H20O/c1-11(10-15)8-12-6-5-7-13(9-12)14(2,3)4/h5-7,9-11H,8H2,1-4H3 |
InChI-Schlüssel |
GLZRHVTZLDNUQP-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC(=CC=C1)C(C)(C)C)C=O |
Kanonische SMILES |
CC(CC1=CC(=CC=C1)C(C)(C)C)C=O |
Key on ui other cas no. |
62518-65-4 |
Piktogramme |
Irritant; Health Hazard; Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















